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Compound of Interest

Compound Name: 4-Methoxyphenylacetonitrile-d4

Cat. No.: B12388655

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-
Methoxyphenylacetonitrile-d4. The information is curated for researchers, scientists, and
professionals in the field of drug development who require detailed data for their work. This
document includes summarized quantitative data, detailed experimental protocols, and
visualizations of experimental workflows.

Core Chemical Properties

4-Methoxyphenylacetonitrile-d4 is a deuterated form of 4-Methoxyphenylacetonitrile, where
four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic
labeling is particularly useful in various research applications, including metabolic studies and
as an internal standard in quantitative analysis.

Quantitative Data Summary

The key chemical and physical properties of 4-Methoxyphenylacetonitrile-d4 and its non-
deuterated analog are summarized in the tables below for easy comparison.

Table 1: General Chemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12388655?utm_src=pdf-interest
https://www.benchchem.com/product/b12388655?utm_src=pdf-body
https://www.benchchem.com/product/b12388655?utm_src=pdf-body
https://www.benchchem.com/product/b12388655?utm_src=pdf-body
https://www.benchchem.com/product/b12388655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

4-
Methoxyphenylacetonitrile
-d4

4-
Methoxyphenylacetonitrile

Molecular Formula

CoDaHsNOJ1]

CoHsNOJ[2][3]

Molecular Weight

151.20 g/mol [4][5]

147.17 g/mol [2][3]

CAS Number

1219798-74-9[1][4]

104-47-2[2][3]

Isotopic Purity

> 98 atom % D[1][4]

Not Applicable

Table 2: Physical Properties

4-
Property l\:llzthoxyphenylacetonitrile :/;ethoxyphenylacetonitrile
Appearance Neat Light yellow liquid[6]

Boiling Point Not available 286-287 °C (Iit.)[2][3]

Density Not available 1.085 g/mL at 25 °C (lit.)[2][3]
Refractive Index Not available n20/D 1.531 (lit.)[2][3]

Storage Temperature

Room Temperature[1][4]

Room Temperature[7]

Stability

Stable under recommended
storage conditions. Re-
analysis recommended after

three years.[4]

Not specified

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Methoxyphenylacetonitrile and its

deuterated analog are crucial for reproducible research.

Synthesis of 4-Methoxyphenylacetonitrile
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A common method for the synthesis of 4-Methoxyphenylacetonitrile involves the reaction of 1-
(chloromethyl)-4-methoxybenzene with sodium cyanide.[8]

Materials:

1-(chloromethyl)-4-methoxybenzene (1 mole)

Finely powdered sodium cyanide (1.5 moles), dried at 105°C

Sodium iodide (0.05 moles)

Dry acetone (500 ml)
Procedure:

e Combine 1-(chloromethyl)-4-methoxybenzene, sodium cyanide, sodium iodide, and dry
acetone in a 2-liter two-necked flask equipped with a reflux condenser and a mechanical
stirrer.

 Boil the mixture under reflux for 20 hours.

o Cool the reaction mixture to room temperature.

« Filter the mixture to remove sodium chloride and wash the salt with 200 ml of acetone.
« Distill the combined filtrates to remove the acetone.

e The resulting residue is then purified by vacuum fractionation at 94°C/0.4 mmHg to yield 4-
methoxyphenylacetonitrile.[8]

To synthesize 4-Methoxyphenylacetonitrile-d4, a similar procedure would be followed,
starting with the appropriately deuterated precursor, 1-(chloromethyl)-4-methoxybenzene-d4.

Analytical Methods

Accurate characterization of 4-Methoxyphenylacetonitrile-d4 is essential. The following are
general protocols for its analysis using various instrumental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for structural elucidation and for confirming the isotopic
enrichment of deuterated compounds.

Sample Preparation:

e Dissolve 5-10 mg of the 4-Methoxyphenylacetonitrile-d4 sample in approximately 0.7 mL
of a suitable deuterated solvent (e.g., chloroform-d, CDCls).[9]

e Transfer the solution to a 5 mm NMR tube.[9]

IH NMR Acquisition Parameters (lllustrative):

Spectrometer: 400 MHz

Pulse Program: Standard single-pulse

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

For the deuterated compound, the aromatic signals will be significantly reduced or absent in
the *H NMR spectrum, confirming deuteration. The characteristic peaks for the non-deuterated
compound are approximately & 7.25 (d, 2H), 6.88 (d, 2H), 3.79 (s, 3H), and 3.65 (s, 2H) in
CDCls.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which
will differ between the deuterated and non-deuterated compounds.

Sample Preparation:

» Prepare a dilute solution of the sample in a suitable solvent like acetonitrile.

LC-MS Parameters (lllustrative):
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« lonization Mode: Electrospray lonization (ESI), Positive
e Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

e The molecular ion peak [M+H]* for 4-Methoxyphenylacetonitrile-d4 would be expected at
m/z 152.1, compared to m/z 148.1 for the non-deuterated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

Method Parameters (lllustrative):

e Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 um)[9]

o Mobile Phase: A gradient of acetonitrile and water[9]

e Flow Rate: 1.0 mL/min[9]

e Detection: UV at 254 nm[9]

e Injection Volume: 10 pL[9]

Sample Preparation:

o Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]

Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of 4-
Methoxyphenylacetonitrile-d4.
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Caption: General workflow for the synthesis of 4-Methoxyphenylacetonitrile-d4.
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Caption: General workflow for the analytical characterization of 4-Methoxyphenylacetonitrile-

d4.

Biological Activ

ity

Currently, there is no specific information available in the searched literature regarding the

signaling pathways or direct

biological activities of 4-Methoxyphenylacetonitrile-d4. However,
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its non-deuterated analog, 4-Methoxyphenylacetonitrile, is known to be used in the
biosynthesis of p-methoxyphenylacetic acid by immobilized Bacillus subtilis.[11] It has also
been used as a starting reagent in the synthesis of compounds with antibiotic activity against
Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[3] Given its role
as a synthetic intermediate, the biological activities of its derivatives are of primary interest to
researchers. The deuteration in 4-Methoxyphenylacetonitrile-d4 makes it a valuable tool for
studying the metabolism and pharmacokinetics of such derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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